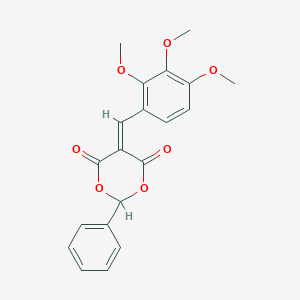

![molecular formula C27H31N3O4S B298744 N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B298744.png)

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as Sildenafil, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension. It was first synthesized in 1989 by Pfizer scientists and was approved for medical use in 1998.

Mécanisme D'action

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide works by inhibiting PDE5, which is responsible for the degradation of cGMP. cGMP is a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity.

Biochemical and Physiological Effects:

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also commercially available and relatively inexpensive. However, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has some limitations for lab experiments. It has a short half-life, and its effects are transient. It is also metabolized by the liver, which can lead to variability in its effects.

Orientations Futures

There are several future directions for the research on N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide. One area of future research is the development of new PDE5 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide in other conditions, such as heart failure and diabetes. Additionally, there is a need for further research on the long-term effects of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide use and its potential interactions with other drugs.

Méthodes De Synthèse

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide is synthesized by a multi-step process that involves the reaction of 4-ethyl-5-methyl-3,4-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the corresponding alcohol, which is then reacted with 2-(2-methoxyphenyl)-2-(1-piperazinyl)acetonitrile to form the final product.

Applications De Recherche Scientifique

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its use in treating erectile dysfunction and pulmonary arterial hypertension. It is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity.

Propriétés

Nom du produit |

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide |

|---|---|

Formule moléculaire |

C27H31N3O4S |

Poids moléculaire |

493.6 g/mol |

Nom IUPAC |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C27H31N3O4S/c1-21-11-13-24(14-12-21)35(32,33)30(23-8-6-7-22(2)19-23)20-27(31)29-17-15-28(16-18-29)25-9-4-5-10-26(25)34-3/h4-14,19H,15-18,20H2,1-3H3 |

Clé InChI |

HXEBPOHNJIHMLP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298663.png)

![ethyl 2-(2-hydroxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298666.png)

![8-(2,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B298668.png)

![3-(2,4,6-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B298669.png)

![7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298672.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298673.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298674.png)

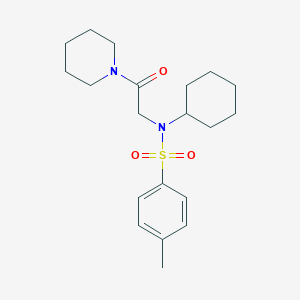

![N-(1,3-benzodioxol-5-yl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298678.png)

![N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298679.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298683.png)

![(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B298684.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole](/img/structure/B298685.png)